Saroglitazar magnesium
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Overview
Description
Saroglitazar magnesium is a novel pharmaceutical compound primarily used for the treatment of type 2 diabetes mellitus and dyslipidemia. It is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPAR alpha and PPAR gamma subtypes. This dual action helps in managing blood glucose levels and lipid profiles, making it a unique therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saroglitazar magnesium involves multiple steps, starting from the preparation of the core pyrrole structure. The process includes the following key steps:
Formation of the Pyrrole Core: The pyrrole core is synthesized through a reaction involving a substituted benzaldehyde and an amine, followed by cyclization.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance its pharmacological properties.
Magnesium Salt Formation: The final step involves the formation of the magnesium salt of saroglitazar, which enhances its stability and bioavailability.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high purity and yield, with stringent quality control measures to maintain consistency. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Saroglitazar magnesium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of saroglitazar, which may have different pharmacological properties .
Scientific Research Applications
Saroglitazar magnesium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of dual PPAR agonists on lipid metabolism.
Biology: Research focuses on its role in modulating gene expression related to lipid and glucose metabolism.
Medicine: It is extensively studied for its therapeutic potential in treating type 2 diabetes mellitus, dyslipidemia, non-alcoholic steatohepatitis (NASH), and primary biliary cholangitis
Mechanism of Action
Saroglitazar magnesium exerts its effects by activating PPAR alpha and PPAR gamma receptors. Activation of PPAR alpha leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPAR gamma improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels in patients with type 2 diabetes mellitus and dyslipidemia .
Comparison with Similar Compounds
Pioglitazone: A PPAR gamma agonist used for the treatment of type 2 diabetes mellitus.
Fenofibrate: A PPAR alpha agonist used for the treatment of hypertriglyceridemia.
Comparison:
Pioglitazone vs. Saroglitazar Magnesium: While pioglitazone primarily targets PPAR gamma, this compound targets both PPAR alpha and PPAR gamma, providing a broader therapeutic effect on both lipid and glucose metabolism.
Fenofibrate vs. This compound: Fenofibrate targets PPAR alpha and is effective in reducing triglycerides, but it does not have the glucose-lowering effects seen with this compound.
This compound stands out due to its dual action on both PPAR alpha and PPAR gamma, making it a unique and versatile therapeutic agent for managing complex metabolic disorders .
Properties
IUPAC Name |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFZCVPOSZDMK-YPPDDXJESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56MgN2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639792-20-3 |
Source
|
Record name | Saroglitazar magnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAROGLITAZAR MAGNESIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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